[4-(1,3-dioxoisoindol-2-yl)phenyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(1,3-dioxoisoindol-2-yl)phenyl] acetate is a chemical compound with the molecular formula C17H13NO4 It is known for its unique structure, which includes a phthalimide moiety attached to a phenyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,3-dioxoisoindol-2-yl)phenyl] acetate typically involves the reaction of phthalic anhydride with 4-aminophenyl acetate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetic acid, and a catalyst, such as sulfuric acid. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[4-(1,3-dioxoisoindol-2-yl)phenyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The acetate group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are employed under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(1,3-dioxoisoindol-2-yl)phenyl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions.
Biology
In biological research, this compound is studied for its potential biological activities. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicine, derivatives of this compound are explored for their potential use as pharmaceutical agents. Their unique chemical properties make them suitable candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility allows for its incorporation into various industrial processes.
Mechanism of Action
The mechanism of action of [4-(1,3-dioxoisoindol-2-yl)phenyl] acetate involves its interaction with specific molecular targets. The phthalimide moiety can interact with enzymes or receptors, modulating their activity. The acetate group may also play a role in the compound’s overall biological activity by influencing its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A related compound with similar structural features.
Phenyl acetate: Another compound with a phenyl acetate group but lacking the phthalimide moiety.
Indole derivatives: Compounds containing an indole nucleus, which may exhibit similar biological activities.
Uniqueness
[4-(1,3-dioxoisoindol-2-yl)phenyl] acetate is unique due to the combination of the phthalimide and phenyl acetate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H11NO4 |
---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
[4-(1,3-dioxoisoindol-2-yl)phenyl] acetate |
InChI |
InChI=1S/C16H11NO4/c1-10(18)21-12-8-6-11(7-9-12)17-15(19)13-4-2-3-5-14(13)16(17)20/h2-9H,1H3 |
InChI Key |
OJSGKTLCPVZUFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.